

# Spectroscopic and Synthetic Profile of 2-octyl-1H-benzimidazole: A Technical Guide

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## Compound of Interest

Compound Name: 2-octyl-1H-benzimidazole

Cat. No.: B085540

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## Introduction

**2-octyl-1H-benzimidazole** is a member of the benzimidazole family, a class of heterocyclic aromatic organic compounds with a bicyclic structure composed of fused benzene and imidazole rings. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The 2-octyl substitution introduces a significant lipophilic character to the benzimidazole core, which can influence its physicochemical properties and biological interactions.

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **2-octyl-1H-benzimidazole**. Due to the limited availability of published experimental data specifically for this compound, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for its synthesis and spectroscopic analysis are also provided to support researchers and drug development professionals.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-octyl-1H-benzimidazole**. These predictions are derived from the known spectral characteristics of the benzimidazole core and the influence of a 2-alkyl substituent.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for 2-octyl-1H-benzimidazole**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~12.3	br s	1H	N-H
~7.5-7.6	m	2H	Ar-H (H-4, H-7)
~7.1-7.2	m	2H	Ar-H (H-5, H-6)
~2.9	t	2H	-CH <sub>2</sub> - ( $\alpha$ to benzimidazole)
~1.8	quint	2H	-CH <sub>2</sub> - ( $\beta$ to benzimidazole)
~1.2-1.4	m	10H	-(CH <sub>2</sub> ) <sub>5</sub> -
~0.8-0.9	t	3H	-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for 2-octyl-1H-benzimidazole**

Chemical Shift ( $\delta$ , ppm)	Assignment
~155	C-2
~140	C-7a
~135	C-3a
~122	C-5, C-6
~115	C-4, C-7
~31	-CH <sub>2</sub> -
~29	-CH <sub>2</sub> -
~29	-CH <sub>2</sub> -
~29	-CH <sub>2</sub> -
~28	-CH <sub>2</sub> -
~22	-CH <sub>2</sub> -
~14	-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

**Table 3: Predicted IR Spectral Data for 2-octyl-1H-benzimidazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	N-H stretch
~2955, 2925, 2855	Strong	C-H stretch (aliphatic)
~1620	Medium	C=N stretch
~1585, 1450	Medium-Strong	C=C stretch (aromatic)
~1410	Medium	C-N stretch
~740	Strong	C-H bend (ortho-disubstituted benzene)

**Table 4: Predicted Mass Spectrometry Data for 2-octyl-1H-benzimidazole**

m/z	Relative Intensity	Assignment
230	High	[M] <sup>+</sup> (Molecular Ion)
131	Medium	[M - C <sub>7</sub> H <sub>15</sub> ] <sup>+</sup>
118	High	[Benzimidazole radical cation] <sup>+</sup>

## Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of **2-octyl-1H-benzimidazole**, based on established methodologies for similar compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### Synthesis of 2-octyl-1H-benzimidazole

This protocol describes the condensation of o-phenylenediamine with nonanoic acid.

Materials:

- o-Phenylenediamine
- Nonanoic acid
- 4M Hydrochloric acid
- Ammonium hydroxide solution
- Ethanol
- Activated charcoal

Procedure:

- A mixture of o-phenylenediamine (10 mmol) and nonanoic acid (12 mmol) is prepared.
- 4M Hydrochloric acid (20 mL) is added to the mixture.

- The reaction mixture is heated under reflux for approximately 4 hours.
- The progress of the reaction is monitored by thin-layer chromatography.
- After completion, the reaction mixture is cooled to room temperature.
- The cooled mixture is neutralized by the dropwise addition of a concentrated ammonium hydroxide solution until a precipitate is formed.
- The precipitate is collected by filtration and washed with cold water.
- The crude product is recrystallized from an appropriate solvent, such as aqueous ethanol, using activated charcoal to decolorize the solution.
- The purified crystals of **2-octyl-1H-benzimidazole** are dried under vacuum.

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy:[4]

- Sample Preparation: Approximately 5-10 mg of the purified **2-octyl-1H-benzimidazole** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- <sup>1</sup>H NMR Spectroscopy: The <sup>1</sup>H NMR spectrum is recorded on a 300 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- <sup>13</sup>C NMR Spectroscopy: The <sup>13</sup>C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher.

### Infrared (IR) Spectroscopy:[4]

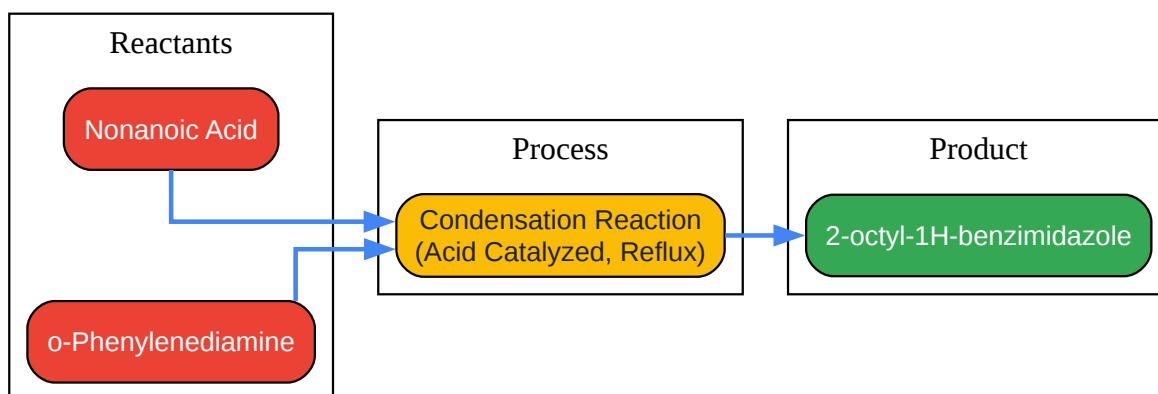
- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS):[2]

- Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Electron impact (EI) ionization is commonly used.
- Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio ( $m/z$ ) of the molecular ion and fragment ions.

## Workflow and Diagrams

The synthesis of 2-alkyl-1H-benzimidazoles generally follows a straightforward condensation reaction. This workflow can be visualized as follows:



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Caption: Synthetic workflow for **2-octyl-1H-benzimidazole**.

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